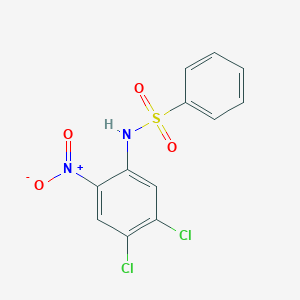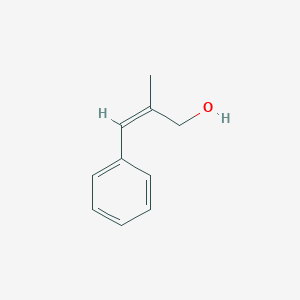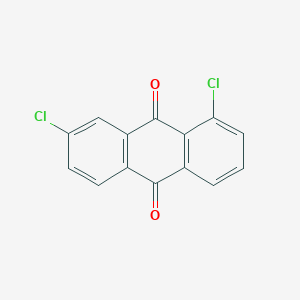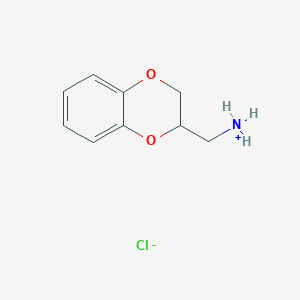
Manganese naphthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese naphthenate are a class of compounds formed by the reaction of naphthenic acids with manganese ions. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids found in crude oil. These acids are known for their role in corrosion and environmental toxicity. When combined with manganese, they form manganese naphthenates, which are used in various industrial applications due to their unique properties.
Mechanism of Action
Target of Action
Naphthenic acids, manganese salts, often referred to as manganese naphthenates, primarily target metal ions . They are widely used as hydrophobic sources of metal ions in diverse applications . The main fractions of naphthenic acids are carboxylic acids with a carbon backbone of 9 to 20 carbons .
Mode of Action
Naphthenic acids, manganese salts interact with their targets through a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts . This process occurs as the reservoir fluid is depressurized during normal production .
Biochemical Pathways
Studies have shown that they can perturb gene networks related to metabolic processes, membrane integrity, and gut function .
Pharmacokinetics
It is known that the structure and composition of naphthenic acids, as well as environmental factors such as the presence of specific electron acceptors and trace metals, are important drivers in shaping their behavior .
Result of Action
The result of the action of naphthenic acids, manganese salts is the formation of organic salts . These salts can cause corrosion in oil processing and refining units, particularly in distillation units . They can also affect the performance and integrity of processes and facilities in the oilfield .
Action Environment
The action of naphthenic acids, manganese salts is influenced by various environmental factors. For example, the presence of specific electron acceptors, trace metals, and competition for substrates from non-naphthenic acid-degrading microbes are important drivers in shaping their behavior . Additionally, the pH and acid structure can modulate the interactions of naphthenic acids, affecting their interfacial behavior and emulsion stability .
Biochemical Analysis
Cellular Effects
It is known that they can have toxic effects, particularly on liver cells .
Molecular Mechanism
It is known that they can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of Naphthenic acids, manganese salts can change over time in laboratory settings. Factors such as evaporation and biodegradation can influence the compounds of Naphthenic acids .
Dosage Effects in Animal Models
The effects of Naphthenic acids, manganese salts can vary with different dosages in animal models. High concentrations can have toxic effects .
Metabolic Pathways
Naphthenic acids, manganese salts are involved in various metabolic pathways. The specific enzymes or cofactors they interact with are not well known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese naphthenates typically involves the neutralization of naphthenic acids with manganese hydroxide or manganese carbonate. The reaction is carried out in a solvent such as toluene or xylene, under reflux conditions to ensure complete reaction. The general reaction can be represented as:
Naphthenic Acid+Manganese Hydroxide→Manganese Naphthenate+Water
Industrial Production Methods: In industrial settings, manganese naphthenates are produced by reacting naphthenic acids with manganese salts in large reactors. The process involves heating the mixture to around 150-200°C and maintaining the temperature until the reaction is complete. The product is then purified by distillation to remove any unreacted acids and solvents.
Types of Reactions:
Oxidation: Manganese naphthenates can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: These compounds can be reduced to manganese metal or lower oxidation states of manganese under specific conditions.
Substitution: Manganese naphthenates can participate in substitution reactions where the naphthenic acid moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Toluene, xylene, and other non-polar solvents.
Major Products:
Oxidation: Manganese dioxide and oxidized naphthenic acids.
Reduction: Manganese metal and reduced naphthenic acids.
Substitution: Various manganese complexes with different ligands.
Scientific Research Applications
Manganese naphthenates have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Studied for their potential antimicrobial properties.
Medicine: Investigated for their role in drug delivery systems due to their ability to form stable complexes with various drugs.
Industry: Used as additives in lubricants, paints, and coatings to improve their properties.
Comparison with Similar Compounds
Cobalt Naphthenates: Similar to manganese naphthenates but with cobalt as the central metal ion.
Nickel Naphthenates: Contain nickel instead of manganese and have different catalytic properties.
Zinc Naphthenates: Used in similar applications but with different reactivity and stability profiles.
Uniqueness: Manganese naphthenates are unique due to their specific catalytic properties and their ability to form stable complexes with a wide range of ligands. They are also less toxic compared to some other metal naphthenates, making them more suitable for certain applications.
Properties
IUPAC Name |
hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHHDQLPCRKOU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336-93-2 |
Source


|
| Record name | Naphthenic acids, manganese salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)





